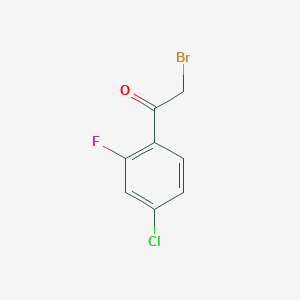

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOJPRHJHZZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

CAS Number: 725743-41-9

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a halogenated acetophenone derivative. Its structure, featuring a bromo, chloro, and fluoro substituent, imparts unique reactivity, making it a valuable building block in organic synthesis. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 725743-41-9 | |

| Molecular Formula | C8H5BrClFO | |

| Molecular Weight | 251.48 g/mol | |

| Physical Form | Solid or Semi-solid or liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N |

Spectral Data

Reference Spectral Data for 2-bromo-1-(4-fluorophenyl)ethanone:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a triazole derivative, a common application in drug development.

Synthesis of this compound

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. A common method involves the bromination of the corresponding acetophenone. The following is a representative protocol adapted from the synthesis of analogous compounds.

Materials:

-

1-(4-chloro-2-fluorophenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid or another suitable solvent

-

Sodium acetate (optional, as a scavenger for HBr)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluorophenyl)ethanone in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the addition is complete, continue stirring at room temperature until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes a typical nucleophilic substitution reaction where the bromo group of this compound is displaced by 1,2,4-triazole.

Materials:

-

This compound

-

1,2,4-Triazole

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as a solvent

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

To this suspension, add a solution of 1,2,4-triazole (1 equivalent) in DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the triazole salt.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1 equivalent) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.[2]

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel.

Applications in Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. Its key application lies in the development of antifungal agents, particularly triazole-based fungicides. The triazole moiety, introduced via reaction with this intermediate, is crucial for the inhibition of fungal cytochrome P450 enzymes.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from the starting acetophenone to a triazole derivative.

Caption: Synthetic pathway for a triazole derivative.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the chemical intermediate to its application in the development of antifungal agents.

Caption: Role in antifungal drug discovery.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctional nature, featuring a reactive bromo-keto system, a chlorinated phenyl ring, and a fluorine substituent, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 725743-41-9 | [1][2] |

| Molecular Formula | C₈H₅BrClFO | [1] |

| Molecular Weight | 251.48 g/mol | [1] |

| Physical Form | Solid or Semi-solid or liquid | |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI | 1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| InChIKey | LTPOJPRHJHZZSM-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Cl)F)C(=O)CBr |

Table 2: Experimentally Undetermined Physical Properties

| Property | Value | Note |

| Melting Point | Not available | Data not found in public domain or supplier specifications. |

| Boiling Point | Not available | Data not found in public domain or supplier specifications. |

| Density | Not available | Data not found in public domain or supplier specifications. |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from closely related analogs. For comparison, the ¹H and ¹³C NMR data for 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone are presented below.

Table 3: Comparative ¹H and ¹³C NMR Data of Related Compounds (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [4] |

| 2-bromo-1-(4-fluorophenyl)ethanone | 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) | 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 | [4] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. While a specific, detailed protocol for this compound is not published, a general procedure can be adapted from the synthesis of similar compounds.[5] The synthesis would likely involve the reaction of 1-(4-chloro-2-fluorophenyl)ethanone with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

Reactivity

The key reactive center of this compound is the α-bromoketone moiety. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental procedures, and relevant data to support research and development in this area.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The pathway commences with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to produce the intermediate, 1-(4-chloro-2-fluorophenyl)ethanone. This is followed by the selective bromination of the acetyl group to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds and is employed here to synthesize the acetophenone intermediate.[1][2] The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-chloro-3-fluorobenzene.

Reaction:

1-Chloro-3-fluorobenzene + Acetyl Chloride --(AlCl₃)--> 1-(4-Chloro-2-fluorophenyl)ethanone + HCl

Experimental Procedure:

-

To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0-5 °C, slowly add acetyl chloride (1.1 equivalents).

-

After the formation of the acylium ion complex, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to obtain 1-(4-chloro-2-fluorophenyl)ethanone.

Step 2: Synthesis of this compound via Bromination

The second step involves the α-bromination of the ketone intermediate. Several brominating agents can be employed for this transformation, with copper(II) bromide and pyridine hydrobromide perbromide being effective options.[3][4][5]

Reaction:

1-(4-Chloro-2-fluorophenyl)ethanone + Brominating Agent --> this compound

Experimental Protocol (using Pyridine Hydrobromide Perbromide): [5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equivalent) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water to remove any remaining acetic acid and pyridine salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Protocol (using Copper(II) Bromide): [3][4]

-

A mixture of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equivalent) and copper(II) bromide (2.0 equivalents) in a solvent mixture like ethyl acetate and chloroform is heated at reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and filtered to remove copper(I) bromide.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Data Presentation

Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-(4-Chloro-2-fluorophenyl)ethanone | 151982-41-1 | C₈H₆ClFO | 172.58 | - |

| This compound | 725743-41-9 | C₈H₅BrClFO | 251.48 | Solid or Semi-solid[6] |

Reaction Conditions and Yields (Literature Examples for Analogous Reactions)

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-(4-Bromo-3-fluorophenyl)ethanone | Copper(II) Bromide | Ethyl Acetate | 60 | 12 | 44 | [3] |

| 1-(4-Bromo-3-chlorophenyl)ethanone | Copper(II) Bromide | Ethyl Acetate | 80 | - | 87 | [4] |

| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [5] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of the target compound.

Safety Information

-

Friedel-Crafts Acylation: This reaction is exothermic and involves corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction generates hydrogen chloride gas, which must be neutralized.

-

Bromination: Brominating agents are toxic and corrosive. Handle with care and avoid inhalation of vapors. The reaction should be carried out in a fume hood.

-

Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary for their specific laboratory conditions and scale.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative. As an α-bromo ketone, its chemical structure features a highly reactive α-bromine atom adjacent to a carbonyl group, making it a potent electrophile. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate in organic chemistry. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of fine chemicals and pharmaceutical compounds, including various heterocyclic structures with potential biological activity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its reactivity and applications.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(4-chloro-2-fluorophenyl)ethan-1-one | [2] |

| CAS Number | 725743-41-9 | [2][3] |

| Molecular Formula | C₈H₅BrClFO | [2] |

| Molecular Weight | 251.48 g/mol | Calculated |

| Physical Form | Solid, Semi-solid, or Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the α-bromination of its corresponding acetophenone precursor, 1-(4-chloro-2-fluorophenyl)ethanone. While various brominating agents can be used, methods involving N-Bromosuccinimide (NBS) are common due to their selectivity and milder reaction conditions compared to using elemental bromine.[4]

General Experimental Protocol: α-Bromination using NBS

This protocol is a generalized method for the selective mono-bromination of substituted acetophenones and can be adapted for the specific synthesis of the title compound.[4]

Materials and Equipment:

-

1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Solvent (e.g., PEG-400 and water mixture)

-

Jacketed reaction vessel

-

Ultrasonic horn (e.g., 25 kHz) or conventional heating source

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Extraction solvent (e.g., Dichloromethane)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a jacketed reaction vessel, a mixture of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq) and N-Bromosuccinimide (1.0 eq) is prepared in the chosen solvent system (e.g., 5 mL of PEG-400 and water).[4]

-

Reaction Conditions: The mixture is stirred and subjected to ultrasonic irradiation (e.g., 40% amplitude at 25 kHz). The temperature of the reaction is maintained, for example, at 80°C using the jacketed vessel.[4] Alternatively, conventional heating with reflux can be employed.

-

Monitoring: The reaction progress is monitored by TLC, observing the consumption of the starting acetophenone.[4]

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted from the aqueous phase using an organic solvent such as dichloromethane.[4]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The final product, this compound, is characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactivity and Potential Applications

The primary utility of this compound lies in its high reactivity, which allows for a variety of chemical transformations.

-

Nucleophilic Substitution: The α-bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a key intermediate in multi-step syntheses.[1]

-

Synthesis of Heterocycles: It is a valuable precursor for constructing heterocyclic compounds, which form the core of many pharmaceutical agents.[1]

-

Alkylation Agent: The compound can be used to alkylate nucleophilic species such as amines and thiols.[1]

From a drug development perspective, understanding the interaction of such compounds with biological macromolecules is crucial. Studies on the related compound 2-chloroacetophenone have shown that it readily reacts with deoxyguanosine (dG) in DNA, forming adducts.[5] However, these lesions were found to be non-mutagenic, an important consideration in assessing the toxicological profile of potential drug intermediates.[5] While acetophenone derivatives are found in nature and can exhibit a wide range of pharmacological activities, synthetic haloacetophenones are primarily valued as reactive intermediates for building more complex bioactive molecules.[6][7]

Visualized Workflows and Relationships

To clarify the processes and relationships described, the following diagrams are provided.

Caption: General synthesis reaction for the target compound.

Caption: Step-by-step experimental workflow for synthesis.

Safety Information

This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is a key chemical intermediate whose value is defined by the reactivity of its α-bromo ketone moiety. Its utility in the synthesis of complex organic molecules, particularly heterocyclic systems, makes it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 725743-41-9 [sigmaaldrich.com]

- 3. This compound | 725743-41-9 [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS No. 725743-41-9). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a halogenated acetophenone derivative. Below is a summary of its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 725743-41-9 | Sigma-Aldrich |

| Molecular Formula | C₈H₅BrClFO | Sigma-Aldrich[1] |

| Molecular Weight | 251.48 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid or Semi-solid or liquid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand and mitigate these risks in a laboratory setting.

Signal Word: Warning[1]

GHS Pictogram: [1]

-

GHS07: Exclamation Mark

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Below is a visual representation of the GHS classification for this chemical.

Caption: GHS Hazard Profile.

Toxicological Information

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation, which may manifest as redness, itching, or inflammation.

-

Eye Irritation: Causes serious eye irritation, potentially leading to redness, pain, and damage to the eye.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.

Due to the lack of specific LD50 and LC50 data, it is imperative to handle this compound with a high degree of caution and to prevent all direct contact.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not available, standardized OECD guidelines are typically followed for determining chemical hazards. These would include:

-

OECD Guideline 420/423: Acute Oral Toxicity (Fixed Dose Procedure or Acute Toxic Class Method).

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion.

-

OECD Guideline 403: Acute Inhalation Toxicity.

Researchers conducting their own assessments should refer to these established protocols.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended PPE Workflow.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances and sources of ignition.

-

Recommended long-term storage is under an inert atmosphere at 2-8°C.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spillage and Disposal

-

Spills: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. While comprehensive toxicological data is not widely available, the existing GHS classification indicates significant risks of irritation to the skin, eyes, and respiratory system, as well as harm if swallowed. All personnel handling this compound must be thoroughly trained in its safe use and emergency procedures.

References

A Comprehensive Technical Guide on the Physical Properties of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of pharmaceutical intermediates and other fine chemicals. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This document provides a detailed overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes key informational workflows.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not consistently reported in publicly available literature.

| Property | Value | Citation(s) |

| CAS Number | 725743-41-9 | [1][2] |

| Molecular Formula | C₈H₅BrClFO | [1] |

| Molecular Weight | 251.48 g/mol (calculated) | [3] |

| Physical Form | Solid, Semi-solid, or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Safety and Handling

Safety is a primary concern when working with any chemical intermediate. The following data is derived from available safety data sheets.

| Hazard Class | Description | Citation(s) |

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is sparse in the literature, the following are standard, detailed methodologies for determining its key physical properties.

Melting Point Determination

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover or digital Mel-Temp) is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: The rate of heating is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

-

Purity Check: A sharp melting range (typically < 2°C) is indicative of high purity.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small amount of the liquid sample (approx. 0.1-0.2 mL) is placed into a small test tube (e.g., a Durham tube).

-

Apparatus: A short piece of capillary tubing (sealed at one end) is inverted and placed into the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., silicone oil). As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.

-

Density Measurement

-

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

-

Methodology (Pycnometer Method):

-

Measurement 1 (Empty Pycnometer): A clean, dry pycnometer (a flask of known volume) is accurately weighed (m₁).

-

Measurement 2 (Pycnometer with Sample): The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The exterior is cleaned and dried, and it is weighed again (m₂).

-

Measurement 3 (Pycnometer with Reference): The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature. It is then weighed (m₃).

-

Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the density of the reference liquid.

-

Solubility Assessment

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

-

Methodology (Visual Method):

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) are selected.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Titration: A selected solvent is added dropwise or in small, measured increments (e.g., 0.1 mL) with constant agitation (e.g., vortexing).

-

Observation: The mixture is observed for the complete disappearance of the solid phase. The solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively estimated based on the volume of solvent required for dissolution. The process should be conducted at a controlled temperature.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows relevant to the study of this compound.

Caption: Logical relationship between molecular structure and physical properties.

Caption: Experimental workflow for physical property characterization.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic pathway for the versatile chemical intermediate, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This compound is of significant interest in medicinal chemistry and materials science due to its reactive nature, which allows for its use in the synthesis of a wide array of more complex molecules. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this document presents predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂Br |

| ~7.3 - 7.5 | Multiplet | 2H | Aromatic CH |

| ~7.8 - 8.0 | Multiplet | 1H | Aromatic CH |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -CH₂Br |

| ~115 - 135 (with C-F coupling) | Aromatic CH |

| ~130 - 140 | Aromatic C-Cl |

| ~155 - 165 (with C-F coupling) | Aromatic C-F |

| ~190 - 195 | C=O |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 - 1720 | C=O (Ketone) |

| ~1550 - 1600 | C=C (Aromatic) |

| ~1200 - 1300 | C-F |

| ~700 - 800 | C-Cl |

| ~600 - 700 | C-Br |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~251/253/255 | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| ~172/174 | [M - Br]⁺ |

| ~155 | [M - Br - OH]⁺ or [C₇H₄ClFO]⁺ |

| ~127 | [C₇H₄FO]⁺ |

Experimental Protocols

The following section details a proposed synthetic protocol for this compound, adapted from established methods for similar compounds.

Synthesis of this compound

This procedure involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

Materials:

-

1-(4-chloro-2-fluorophenyl)ethanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-(4-chloro-2-fluorophenyl)ethanone in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is then carefully poured into ice-water and extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Caption: Proposed synthetic workflow for the bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

The logical flow for spectroscopic analysis of the synthesized compound is presented below.

Caption: General workflow for the spectroscopic analysis and structural confirmation of an organic compound.

A Comprehensive Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. This document consolidates available data on its synonyms, chemical properties, a detailed plausible synthesis protocol, and its applications as a versatile chemical intermediate.

Chemical Identity and Properties

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] Its reactivity is largely dictated by the presence of the α-bromo ketone, which is susceptible to nucleophilic substitution, and the substituted phenyl ring.

Table 1: Synonyms and Chemical Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonym | 2-bromo-1-(4-chloro-2-fluorophenyl)ethan-1-one | [2] |

| CAS Number | 725743-41-9 | [2] |

| Molecular Formula | C₈H₅BrClFO | [2] |

| Molecular Weight | 251.48 g/mol | [2] |

| Physical Form | Solid or Semi-solid or liquid | [2] |

| Purity | ≥ 97% | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N | [2] |

Synthesis of this compound: An Experimental Protocol

2.1. Synthesis of the Precursor: 1-(4-chloro-2-fluorophenyl)ethanone

A plausible route to the precursor involves the Friedel-Crafts acylation of 3-chlorofluorobenzene.

2.2. α-Bromination of 1-(4-chloro-2-fluorophenyl)ethanone

This protocol is based on the bromination of substituted acetophenones using pyridine hydrobromide perbromide in acetic acid, a method that has shown high yields for compounds with similar electron-withdrawing groups.[3]

Materials:

-

1-(4-chloro-2-fluorophenyl)ethanone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (5.0 mmol) in glacial acetic acid (20 mL).

-

To this solution, add pyridine hydrobromide perbromide (5.5 mmol, 1.1 equivalents).

-

Heat the reaction mixture to 90°C with constant stirring.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 5:1 v/v). The reaction is expected to be complete within 3 hours.[3]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process: the formation of the acetophenone precursor followed by its α-bromination.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

As an α-bromo ketone, this compound is a versatile intermediate for introducing the 1-(4-chloro-2-fluorophenyl)ethanone moiety into various molecular scaffolds. Its primary application lies in nucleophilic substitution reactions where the bromine atom is displaced by a wide range of nucleophiles, including amines, thiols, and carbanions.[1]

This reactivity makes it a valuable precursor for the synthesis of:

-

Heterocyclic compounds: Many biologically active molecules contain heterocyclic rings, and α-bromo ketones are common starting materials for their construction.

-

Pharmaceutical intermediates: The structural motif of this compound is found in various pharmacologically active agents. For instance, similar bromoacetophenone derivatives are used in the synthesis of kinase inhibitors and other therapeutic agents.

While no specific biological activity or involvement in signaling pathways has been directly reported for this compound itself, its utility as a synthetic intermediate suggests its potential role in the development of novel drug candidates. Further research is warranted to explore the biological properties of compounds derived from this versatile building block.

Safety Information

This compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation (H302, H315, H319, H335).[2] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone for Researchers and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring an α-bromine atom adjacent to a carbonyl group, makes it a highly reactive electrophile. This reactivity is pivotal for its application as a building block in the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in many pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is a solid or semi-solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] Several chemical suppliers offer this compound, typically with a purity of 97% or higher.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 725743-41-9 | [1][2] |

| Molecular Formula | C₈H₅BrClFO | [1][2] |

| Molecular Weight | 251.48 g/mol | |

| Physical Form | Solid or Semi-solid or liquid | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [1] |

| InChI Key | LTPOJPRHJHZZSM-UHFFFAOYSA-N | [1] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| Ambeed, Inc. | Not specified |

| Shanghai Jingshi Pharmaceutical Technology Co., Ltd. | 99% |

| Combi-Blocks | Not specified |

Synthesis of this compound: An Experimental Protocol

The primary method for synthesizing this compound is through the α-bromination of its precursor, 1-(4-chloro-2-fluorophenyl)ethanone. This reaction typically proceeds via an acid-catalyzed enol intermediate.[3] Below is a representative experimental protocol based on similar procedures for α-bromination of substituted acetophenones.[4][5]

Materials:

-

1-(4-chloro-2-fluorophenyl)ethanone

-

Pyridine hydrobromide perbromide

-

Glacial Acetic Acid

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-chloro-2-fluorophenyl)ethanone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).[5]

-

Stir the reaction mixture at 90°C.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]

-

Combine the organic layers and wash with water, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions:

This compound and its precursors are hazardous chemicals. Handle them with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[6][7] The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6]

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical workflow from starting materials to the final purified product. This process is illustrated in the following diagram.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. isres.org [isres.org]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. b.aun.edu.eg [b.aun.edu.eg]

Methodological & Application

Application Notes: Synthesis of Novel Triazole Antifungals from 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel triazole-based antifungal agents using 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone as a key starting material. Two distinct synthetic routes are presented, enabling the generation of both 1,2,3-triazole and 1,2,4-triazole derivatives, which are classes of compounds known for their potent antifungal activities. The protocols are designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Triazole-containing compounds are a cornerstone of modern antifungal therapy. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability, impaired cell growth, and ultimately, fungal cell death. The emergence of drug-resistant fungal strains necessitates the development of new and effective antifungal agents. The versatile triazole scaffold continues to be a promising platform for the design of novel therapeutics. This document outlines the synthesis of new triazole derivatives incorporating the 4-chloro-2-fluorophenyl moiety, a common feature in several clinically used antifungal drugs.

Synthetic Workflow Overview

The synthesis of the target triazole antifungals from this compound can be achieved through two primary routes, as depicted in the workflow diagram below. Route 1 involves a two-step process to generate 1,2,3-triazole derivatives via an azide intermediate and subsequent cycloaddition. Route 2 is a direct one-step synthesis of 1,2,4-triazole derivatives through nucleophilic substitution.

Caption: Overall workflow for the synthesis and evaluation of triazole antifungals.

Route 1: Synthesis of 1-(4-chloro-2-fluorophenyl)-1,2,3-triazole Derivatives

This route proceeds through the formation of a key azide intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate the 1,2,3-triazole ring.

Experimental Protocol 1.1: Synthesis of 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone

This protocol describes the conversion of the starting bromo-ketone to the corresponding azido-ketone.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 mmol) in 30 mL of acetone.

-

To this solution, add sodium azide (15.0 mmol, 3.0 equivalents).

-

Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

To the crude residue, add 30 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone as a crude product, which can be used in the next step without further purification.

Experimental Protocol 1.2: Synthesis of 1,4-disubstituted 1-(4-chloro-2-fluorophenyl)-1,2,3-triazoles via CuAAC

This protocol details the cycloaddition reaction between the synthesized azido-ketone and a terminal alkyne.

Materials:

-

2-Azido-1-(4-chloro-2-fluorophenyl)ethanone

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Acetone

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in 5 mL of acetone.

-

In a separate vial, prepare a solution of sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) in 5 mL of deionized water.

-

Add the aqueous solution of sodium ascorbate and copper sulfate to the acetone solution of the azide and alkyne.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

-

After completion, add 20 mL of deionized water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 1,2,3-triazole derivative.

Caption: Reaction scheme for the synthesis of 1,2,3-triazole derivatives.

Route 2: Synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This route provides a direct method for the synthesis of 1,2,4-triazole derivatives through a nucleophilic substitution reaction.

Experimental Protocol 2.1: Direct Synthesis of 1,2,4-Triazole Derivative

Materials:

-

This compound

-

1,2,4-Triazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-water bath

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Round-bottom flask (100 mL) with a nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

To a 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add 20 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of 1,2,4-triazole (1.2 equivalents) in 10 mL of anhydrous DMF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in 10 mL of anhydrous DMF dropwise.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into 100 mL of ice-water.

-

Acidify the aqueous mixture with 1 M HCl to pH ~2-3.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate to pH ~7-8, which should precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Reaction scheme for the synthesis of the 1,2,4-triazole derivative.

Antifungal Activity Data

The synthesized triazole derivatives are expected to exhibit antifungal activity. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for structurally related triazole compounds against common fungal pathogens. This data is provided for comparative purposes to guide the biological evaluation of the newly synthesized compounds.

| Compound Type | Fungal Strain | Representative MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 1,2,4-Triazole with halogenated phenyl group | Candida albicans | 0.25 - 8 | Fluconazole | 0.5 - 4 |

| Cryptococcus neoformans | 0.125 - 4 | Fluconazole | 1 - 8 | |

| Aspergillus fumigatus | 1 - 16 | Voriconazole | 0.25 - 1 | |

| 1,2,3-Triazole with halogenated phenyl group | Candida albicans | 2 - 32 | Fluconazole | 0.5 - 4 |

| Cryptococcus neoformans | 4 - 64 | Fluconazole | 1 - 8 | |

| Aspergillus fumigatus | >64 | Voriconazole | 0.25 - 1 |

Note: The MIC values are ranges compiled from various literature sources for compounds with similar structural motifs and are intended to be indicative. Actual MIC values for the synthesized compounds must be determined experimentally.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts the fungal cell membrane and inhibits fungal growth.[1][2]

Caption: Mechanism of action of triazole antifungals.

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the synthesis of novel 1,2,3- and 1,2,4-triazole antifungal candidates from the readily available starting material, this compound. Researchers can utilize these methods to generate a library of compounds for structure-activity relationship (SAR) studies to identify new leads with improved potency, broader spectrum of activity, and the potential to overcome existing drug resistance. The provided representative biological data and mechanism of action information offer a solid foundation for the subsequent evaluation and development of these promising new chemical entities.

References

Application Notes and Protocols for the Synthesis of Prasugrel Utilizing a Bromoethanone Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.[1] By blocking this receptor, Prasugrel effectively reduces the risk of thrombotic cardiovascular events, such as heart attack and stroke, in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1]

This document provides detailed application notes and experimental protocols for the synthesis of Prasugrel. The synthesis involves the key precursor, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which condenses with a thienopyridine moiety, followed by an acetylation step to yield the final active pharmaceutical ingredient.

Note on the Precursor: The following protocols are based on the established and widely published synthesis of Prasugrel, which utilizes 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . While the user request specified "2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone," a comprehensive literature review did not yield a synthetic route to Prasugrel using this specific precursor. It is presumed that this may be a typographical error, and thus the validated precursor is used in the subsequent sections.

Mechanism of Action of Prasugrel

Prasugrel is a prodrug that is rapidly metabolized in vivo to its active metabolite, R-138727.[2] This active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets. The binding prevents ADP from activating the receptor, thereby blocking the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[1]

Caption: Mechanism of action of Prasugrel.

Experimental Protocols

The synthesis of Prasugrel hydrochloride from 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a two-step process followed by salt formation. The key steps are the condensation of the bromoethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride to form the intermediate (desacetyl prasugrel), followed by acetylation to yield Prasugrel base.

Step 1: Synthesis of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)

This step involves the alkylation of the secondary amine of the thienopyridine derivative with the α-bromoketone.

Protocol:

-

To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL), add anhydrous potassium carbonate (14.45 g, 104.5 mmol) at 0-5 °C.[3]

-

To this cooled mixture, add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) at 0-5 °C.[3]

-

Stir the reaction mixture for 4 hours at 0-5 °C.[3]

-

Remove the inorganic salts by filtration and wash the filter cake with acetonitrile (10 mL).[3]

-

Concentrate the filtrate by distillation under vacuum at 40-45 °C to obtain the crude desacetyl prasugrel as a brown oily liquid.[3]

-

For purification, recrystallize the crude product from diisopropylether (100 mL) to afford desacetyl prasugrel as an off-white solid.[3]

Step 2: Synthesis of Prasugrel Base

This step involves the acetylation of the hydroxyl group of the enol form of the desacetyl prasugrel intermediate.

Protocol:

-

The crude or purified desacetyl prasugrel from Step 1 is treated with acetic anhydride in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent like dimethylformamide (DMF).[3]

-

The reaction is typically stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction is quenched, and the Prasugrel base is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude Prasugrel base.

-

Further purification can be achieved by column chromatography.[3]

Step 3: Preparation of Prasugrel Hydrochloride

The final step is the conversion of the Prasugrel base to its hydrochloride salt to improve its stability and solubility.

Protocol:

-

Dissolve the purified Prasugrel base in a suitable solvent, such as acetone.[3]

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) dropwise to the stirred solution of Prasugrel base.

-

The Prasugrel hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Prasugrel hydrochloride.

Caption: Experimental workflow for Prasugrel synthesis.

Data Presentation

The following tables summarize the quantitative data and spectroscopic data for the key intermediate, desacetyl prasugrel.

Table 1: Quantitative Data for the Synthesis of Desacetyl Prasugrel

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl | 205.7 | 10 | 52.17 | - |

| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 257.1 | 10.75 | 41.8 | - |

| Desacetyl Prasugrel (recrystallized) | 331.4 | 4.0 | 12.1 | 23.2[3] |

Table 2: Spectroscopic Data for Desacetyl Prasugrel

| Spectroscopic Technique | Data |

| IR (KBr, νmax, cm-1) | 3053, 2968, 2812, 1700, 1640, 1584, 1486, 1440, 1397, 1384, 1222, 1171, 1076, 1055, 877, 845, 761, 645[3] |

| 1H NMR (DMSO-d6, δ ppm) | 7.37-7.44 (m, 1H), 7.24-7.30 (m, 1H), 6.22 (s, 1H), 4.86 (s, 1H), 4.42-4.48 (m, 1H), 3.94 (d, J = 12.0, 1H), 3.05 (d, J = 12.0, 1H), 2.96-3.00 (m, 1H), 2.36-2.42 (m, 1H), 2.24-2.32 (m, 2H), 1.62-1.67 (m, 1H), 0.83-0.93 (m, 4H)[3] |

| ESI-MS | m/z 332 ([M + H]+)[3] |

References

Application Notes and Protocols: Reaction of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of aminoketone derivatives through the reaction of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone with various primary and secondary amines. The resulting 2-amino-1-(4-chloro-2-fluorophenyl)ethanone scaffolds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of biologically active molecules.

Introduction

α-Aminoketones are crucial building blocks in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds and molecules with potential therapeutic applications. The reaction of α-haloketones with amines is a fundamental and widely used method for the synthesis of these valuable intermediates. This compound is a readily available starting material that can be functionalized with a diverse range of amines to generate a library of novel aminoketone derivatives. These derivatives can be further elaborated to access compounds with potential antimicrobial, antifungal, and other pharmacological activities.

Reaction Overview

The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as a nucleophile, displacing the bromide from the α-carbon of the ketone. The reaction is typically carried out in a suitable organic solvent, and the conditions can be adjusted based on the reactivity of the amine.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the public literature, the following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with similar α-bromoacetophenones.

| Amine Type | Amine Example | Typical Solvent | Catalyst/Base | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Secondary Aliphatic | Morpholine | Toluene, Ethanol | None / Amine (excess) | Room Temperature - Reflux | 2 - 12 | 70 - 90 |

| Secondary Aliphatic | Piperidine | Methanol, Ethanol | None / Amine (excess) | Reflux | 2 - 6 | 75 - 95 |

| Primary Aliphatic | Benzylamine | Ethanol, Acetonitrile | Triethylamine, K₂CO₃ | Room Temperature - Reflux | 4 - 24 | 60 - 85 |

| Aromatic | Aniline | Ethanol, DMF | NaHCO₃, K₂CO₃ | Reflux | 12 - 48 | 40 - 70 |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of amines. Researchers should optimize these conditions for their specific amine of interest.

Protocol 1: Reaction with Secondary Aliphatic Amines (e.g., Morpholine, Piperidine)

This protocol is adapted from the synthesis of similar aminoketones.

Materials:

-

This compound

-

Secondary Amine (e.g., Morpholine or Piperidine, 2.2 equivalents)

-

Solvent (e.g., Toluene, Ethanol, or Methanol)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Toluene, approximately 10-15 mL per gram of the bromo-ketone).

-

To this solution, add the secondary amine (2.2 eq) dropwise at room temperature with vigorous stirring.

-

The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate (amine hydrobromide salt) has formed, it is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Reaction with Primary Aliphatic Amines (e.g., Benzylamine)

Materials:

-

This compound

-

Primary Aliphatic Amine (e.g., Benzylamine, 1.1 equivalents)

-

Base (e.g., Triethylamine or Potassium Carbonate, 1.2 equivalents)

-

Solvent (e.g., Ethanol or Acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the primary aliphatic amine (1.1 eq) and the base (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Aromatic Amines (e.g., Aniline)

Materials:

-

This compound

-

Aromatic Amine (e.g., Aniline, 1.1 equivalents)

-

Base (e.g., Sodium Bicarbonate or Potassium Carbonate, 1.5 equivalents)

-

Solvent (e.g., Ethanol or Dimethylformamide - DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the aromatic amine (1.1 eq) and the base (1.5 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions with aromatic amines may require longer reaction times.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Mandatory Visualizations

Caption: General reaction scheme for the synthesis of 2-amino-1-(4-chloro-2-fluorophenyl)ethanone derivatives.

Caption: A generalized experimental workflow for the synthesis and purification of aminoketone derivatives.

Application Notes and Protocols for Alkylation Reactions with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the versatile use of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone in various alkylation reactions. This reagent is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex organic molecules, including antifungal agents like Voriconazole.

Introduction

This compound (CAS 725743-41-9) is an α-halo ketone, a class of compounds known for their high reactivity as electrophiles in nucleophilic substitution reactions. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the 2-(4-chloro-2-fluorophenyl)acetyl moiety onto nitrogen, oxygen, sulfur, and carbon atoms, enabling the synthesis of a diverse array of derivatives. These derivatives are of significant interest in the development of new pharmaceutical agents.

The general scheme for alkylation reactions using this reagent involves the displacement of the bromide ion by a nucleophile, as depicted below:

Caption: General Alkylation Reaction Scheme.

This document outlines detailed protocols for N-alkylation, O-alkylation, S-alkylation, and C-alkylation reactions, supported by quantitative data from analogous systems and detailed experimental workflows.

N-Alkylation Reactions

N-alkylation using this compound is a common method for the synthesis of nitrogen-containing heterocyclic compounds and substituted amines, which are prevalent in many biologically active molecules.

Data Presentation: N-Alkylation of Amines and Heterocycles

| Nucleophile (Amine/Heterocycle) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Imidazole | NaH | DMF | Room Temp | 4 | ~90 | 2-chloro-1-(4-fluorophenyl)ethanone |

| 1H-1,2,4-Triazole | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 | 2-Bromo-1-(4-chlorophenyl)ethanone |

| Aniline | NaHCO₃ | Ethanol | Reflux | 8 | 80-90 | 2-bromoacetophenone |

| Piperidine | K₂CO₃ | DMF | 60 | 5 | >95 | 2-bromoacetophenone |

Note: The data presented is based on reactions with structurally similar α-bromoacetophenones and serves as a guideline for reaction optimization.